molecular formula C6H12KNO8S B1443687 Potassium N-sulfoglucosamine CAS No. 31284-96-5

Potassium N-sulfoglucosamine

Cat. No. B1443687
CAS RN: 31284-96-5
M. Wt: 297.33 g/mol
InChI Key: MFGZKIDFMGPIEM-BTVCFUMJSA-M
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Description

Potassium N-sulfoglucosamine (KNSG) is an important compound for scientific research. It is a sulfated disaccharide and is formed from the condensation of N-acetylglucosamine and sulfoquinovose. KNSG is a key molecule in the synthesis of other important compounds, such as heparin and heparan sulfate. It is also a crucial intermediate in the biosynthesis of other complex molecules. KNSG has various applications in scientific research, and is used in a variety of laboratory experiments.

Scientific Research Applications

Medical Treatment for Osteoarthrosis

Potassium N-sulfoglucosamine has been shown to be an effective treatment for osteoarthrosis. It helps in alleviating pain and improving joint function, making it a valuable compound in the management of this degenerative joint disease .

Enzyme Activity Regulation

The compound plays a role in the regulation of enzyme activity. It is involved in biochemical pathways as a cofactor or structural component that influences the function of enzymes .

Agricultural Nanotechnology

In the field of agriculture, the combination of nanotechnology and potassium-based compounds like Potassium N-sulfoglucosamine can enhance crop productivity and quality. This includes increasing potassium availability or efficiency in plants, which is crucial for growth and yield development .

Biochemical Research

Potassium N-sulfoglucosamine is used in biochemical research to study carbohydrate metabolism and protein synthesis. Its role in various biochemical processes related to enzyme activation is of particular interest to geneticists and biochemists .

Water Treatment

The compound is utilized as a water treatment agent for purifying water and treating wastewater. Its properties make it suitable for use as a preservative, disinfectant, deodorant, and detoxifier in the medical industry .

Nanomaterial Synthesis

Potassium N-sulfoglucosamine is involved in the synthesis of nanomaterials. These materials are increasingly becoming part of professional lives and find applications in various industries, including agriculture, to reduce environmental pollution and boost yields .

Mechanism of Action

Target of Action

Potassium N-sulfoglucosamine, also known as Potassium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate, primarily targets the enzyme N-sulfoglucosamine sulfohydrolase . This enzyme is responsible for catalyzing the chemical reaction involving N-sulfo-D-glucosamine .

Mode of Action

The interaction of Potassium N-sulfoglucosamine with its target enzyme, N-sulfoglucosamine sulfohydrolase, involves the cleavage of the substrate nitrogen-sulfur bond . This process transfers the sulfate group from the substrate to the enzyme, freeing the enzyme from its bond to the transferred sulfate group .

Biochemical Pathways

Potassium N-sulfoglucosamine plays a significant role in the degradation of glycosaminoglycans, specifically heparan sulfate . This biochemical pathway is crucial for maintaining cellular function, as all cells possess a Na-K ATPase exchanger, which pumps Na out of and K into the cell, leading to a K gradient across the cell membrane .

Pharmacokinetics

It’s important to note that the molecular weight of potassium n-sulfoglucosamine is 297325 g/mol , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of Potassium N-sulfoglucosamine’s action involve the reduction of heparan sulfate within lysosomes . This reduction is achieved through the action of N-sulfoglucosamine sulfohydrolase, which removes the sulfate from N-sulfo-glucosamine residues on the nonreducing end of heparan sulfate within lysosomes .

properties

IUPAC Name

potassium;N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO8S.K/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9;/h1,3-7,9-12H,2H2,(H,13,14,15);/q;+1/p-1/t3-,4+,5+,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGZKIDFMGPIEM-BTVCFUMJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)NS(=O)(=O)[O-])O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)NS(=O)(=O)[O-])O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12KNO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185203
Record name Potassium N-sulfoglucosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium N-sulfoglucosamine

CAS RN

31284-96-5, 38899-05-7
Record name Potassium N-sulfoglucosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031284965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium N-sulfoglucosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glucose, 2-deoxy-2-(sulfoamino)-, monopotassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.261
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-Glucose, 2-deoxy-2-(sulfoamino)-, monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.058
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM N-SULFOGLUCOSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWD7N48R1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium N-sulfoglucosamine
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Potassium N-sulfoglucosamine
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Potassium N-sulfoglucosamine
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Potassium N-sulfoglucosamine
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Potassium N-sulfoglucosamine

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